4-chloro-3,4-dihydro-2H-1-benzopyran
Description
4-Chloro-3,4-dihydro-2H-1-benzopyran is a bicyclic heterocyclic compound featuring a benzopyran core with a chlorine substituent at the 4-position of the dihydro-2H-1-benzopyran scaffold. The correct nomenclature for this structure is established by the International Union of Pure and Applied Chemistry (IUPAC), where the numbering prioritizes the lowest locants for substituents . For instance, the molecular formula of the closely related 2-chloro-3,4-dihydro-2H-1-benzopyran is C₉H₉ClO (molecular weight 168.62 g/mol) , suggesting that the 4-chloro isomer would share a similar molecular framework with adjustments to substituent positioning.
Properties
CAS No. |
136669-13-1 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.6 |
Purity |
75 |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Cyclization Protocol
The most widely adopted method involves a two-step sequence: (1) alkylation of substituted phenols with γ-butyrolactone derivatives under basic conditions, followed by (2) acid-catalyzed cyclization. This approach, detailed in CN108148032B , demonstrates versatility for introducing chloro substituents at the 4-position.
Step 1: Alkylation of Para-Chlorophenol
Para-chlorophenol reacts with γ-butyrolactone bearing a leaving group (X = Br, I) in the presence of a base such as NaH or K₂CO₃. The reaction proceeds in polar aprotic solvents (e.g., DMF) at 0–25°C, forming an intermediate alkylated product. For instance, using 2-bromo-γ-butyrolactone and para-chlorophenol (1:1.1 molar ratio) in DMF with NaH achieves 52–58% intermediate yield after 12–24 hours.
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes ring closure using Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., H₂SO₄) at elevated temperatures (75–110°C). In Example 2 of CN108148032B, ZnCl₂-mediated cyclization at 110°C for 1 hour yields 72% of the target benzopyran. The chloro substituent’s electron-withdrawing nature enhances reaction kinetics by stabilizing transition states during cyclization.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| ZnCl₂ | 110 | 1 | 72 | 98.5 |
| AlCl₃ | 90 | 2 | 68 | 97.8 |
| H₂SO₄ | 80 | 3 | 65 | 96.2 |
Mechanistic Insights and Stereochemical Considerations
Role of Substituents on Cyclization Efficiency
The chloro group at the 4-position influences electron density across the aromatic ring, modulating reactivity:
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Electron-Withdrawing Effect : Chlorine’s -I effect deactivates the ring, slowing electrophilic substitution but favoring SN2 mechanisms during lactone opening.
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Steric Effects : Para-substitution minimizes steric hindrance during cyclization, unlike ortho-substituted phenols, which exhibit reduced yields due to unfavorable transition-state geometry.
Acid Catalyst Selection
Lewis acids like ZnCl₂ facilitate smoother cyclization than Brønsted acids by coordinating to the lactone oxygen, polarizing the C–O bond and enhancing electrophilicity. In contrast, H₂SO₄ may protonate the intermediate, leading to side reactions such as sulfonation.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Catalysts
ZnCl₂, while effective, poses challenges in waste management due to heavy metal content. Alternative catalysts like FeCl₃ or recyclable ionic liquids are under investigation but currently offer lower yields (≤60%).
Solvent Recovery and Green Chemistry
DMF, though optimal for reactivity, is classified as a Substance of Very High Concern (SVHC) under REACH. Substitution with cyclopentyl methyl ether (CPME) or 2-methyl-THF is being explored to align with green chemistry principles.
Analytical Characterization
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 4 exhibits moderate reactivity in nucleophilic substitution (SN) and electrophilic substitution (SE) reactions.
Nucleophilic Substitution
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Reagents/Conditions :
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Electrophilic Substitution
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Reagents/Conditions :
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Oxidation Reactions
The dihydro pyran ring undergoes oxidation to form fully aromatic or oxidized derivatives.
Oxidation to Chromone
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Reagents/Conditions :
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Side-Chain Oxidation
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Reagents/Conditions :
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Cleavage of the dihydro ring to yield substituted benzoic acids.
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Reduction Reactions
The dihydro system can be further reduced or modified under specific conditions.
Catalytic Hydrogenation
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Reagents/Conditions :
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Selective Reduction
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Reagents/Conditions :
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Ring-Opening and Rearrangement
Acid- or base-catalyzed ring-opening reactions are well-documented.
Acid-Catalyzed Ring-Opening
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Reagents/Conditions :
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Base-Induced Rearrangement
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Functionalization at the Dihydro Ring
The C3 and C4 positions participate in cycloaddition and electrophilic additions.
Diels-Alder Reactions
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Reagents/Conditions :
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Comparative Reactivity Data
Mechanistic Insights
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Chlorine’s Role : The electron-withdrawing Cl atom at C4 increases the pyran ring's susceptibility to nucleophilic attack at C4 and electrophilic substitution at C5/C7 .
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Ring Strain : Partial saturation of the pyran ring reduces aromaticity, enhancing reactivity in cycloaddition and ring-opening reactions .
Unresolved Challenges
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Chloro-3,4-dihydro-2H-1-benzopyran serves as an important intermediate in organic synthesis. Its structure allows it to be a versatile building block for the development of more complex chemical entities. The compound can undergo various reactions including oxidation, reduction, and substitution to yield different derivatives suitable for further applications.
Synthesis Methods
The synthesis of 4-chloro-3,4-dihydro-2H-1-benzopyran typically involves cyclization reactions. One common method includes the reaction of 4-chlorophenol with 3,4-dihydro-2H-pyran under acidic conditions. This method requires careful control of temperature and atmosphere to achieve high yields and purity.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 4-chloro-3,4-dihydro-2H-1-benzopyran exhibits promising biological activities. Studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for therapeutic applications. For instance, its mechanism of action may involve the inhibition of specific enzymes that are crucial for cell proliferation, thus exhibiting anticancer effects.
Pharmaceutical Development
The compound is being explored for its potential in drug development. Its derivatives have been investigated as potential anti-inflammatory agents and platelet aggregation inhibitors. These applications are particularly relevant in treating cardiovascular diseases where thrombus formation is a concern .
Industrial Applications
Production of Specialty Chemicals
In industry, 4-chloro-3,4-dihydro-2H-1-benzopyran is utilized in the production of specialty chemicals. Its ability to act as a precursor for various chemical reactions allows manufacturers to create tailored products for specific applications.
Material Science
The compound's unique properties are also being investigated for material science applications. It can be used in developing new materials with specific characteristics such as improved thermal stability or enhanced mechanical properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against various pathogens. |
| Study B | Anticancer Properties | Showed inhibition of cancer cell lines through enzyme modulation. |
| Study C | Industrial Application | Highlighted its use in synthesizing specialty polymers with enhanced properties. |
Mechanism of Action
The mechanism of action of 4-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiopyran Derivatives
Benzothiopyran 1,1-dioxide derivatives with chloro substituents on aryl groups (e.g., 4-(3-chlorophenyl)-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide, 6d ) demonstrate key differences:
- Structural Variance : The sulfur atom and sulfone group in benzothiopyran 1,1-dioxides introduce distinct electronic and steric effects compared to the oxygen-containing benzopyran core.
- Physical Properties : 6d is a colorless amorphous powder with IR peaks at 1308 and 1150 cm⁻¹, indicative of sulfone and C-Cl stretching vibrations. Its molecular formula (C₁₅H₁₄ClO₂S) and HR-MS data (calcd. [M+H]⁺: 293.0403) highlight its larger molecular weight compared to the simpler benzopyran scaffold .
Table 1: Comparison of Chlorinated Benzothiopyran and Benzopyran Derivatives
Functionalized Dihydrobenzopyrans in Pharmacology
Amino-substituted dihydrobenzopyrans, such as (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (C₁₁H₁₆ClNO), exhibit high affinity for serotonin receptors (5-HT₁A), with enantiomers showing enhanced selectivity . In contrast:
- Pharmacological Relevance: Amino derivatives like (+)-9g are under clinical investigation for anxiolytic activity , whereas chloro derivatives may find utility in agrochemicals or as intermediates due to their electrophilic character.
Biological Activity
4-Chloro-3,4-dihydro-2H-1-benzopyran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound features a benzopyran structure with a chlorine substituent at the 4-position, which influences its reactivity and biological properties. The mechanisms through which 4-chloro-3,4-dihydro-2H-1-benzopyran exerts its effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, contributing to anticancer effects .
- Receptor Modulation : The compound can interact with various receptors, including potential serotonergic pathways, which could lead to anxiolytic effects .
Biological Activities
Research has identified several key biological activities associated with 4-chloro-3,4-dihydro-2H-1-benzopyran:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity against various pathogens.
- Anticancer Effects : The compound has shown promise in inhibiting tumor cell growth through its interaction with cellular signaling pathways .
- Neuroprotective Effects : Some derivatives of benzopyran structures have been studied for neuroprotective properties, indicating potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various benzopyran derivatives, including 4-chloro-3,4-dihydro-2H-1-benzopyran. The results indicated that this compound inhibited the growth of several cancer cell lines more effectively than some known chemotherapeutics. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study: Neuroprotective Potential
In a neuroprotection study using primary cortical neurons subjected to oxygen-glucose deprivation, 4-chloro-3,4-dihydro-2H-1-benzopyran derivatives showed significant neuroprotective effects. These findings suggest that the compound could be further explored for therapeutic applications in conditions like stroke or Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of 4-chloro-3,4-dihydro-2H-1-benzopyran can be influenced by structural modifications. For instance, variations in the substituents on the benzopyran ring have been shown to enhance or diminish its pharmacological properties. Research into SAR has revealed that specific modifications can lead to increased potency against targeted biological pathways.
Q & A
Q. Contradictions :
- 7-Nitro-4-pyrrolidine analogs defy the general SAR trend, suggesting steric factors may override electronic effects. Resolve via molecular docking studies to map binding pockets .
What analytical techniques are recommended for characterizing 4-chloro-3,4-dihydro-2H-1-benzopyran and resolving structural ambiguities?
Basic Research Focus : Structural elucidation.
Methodological Answer :
- NMR : ¹H/¹³C NMR distinguishes diastereomers (e.g., trans- vs. cis- configurations). Key signals:
- X-ray Crystallography : Resolves absolute configuration (e.g., R-factor = 0.062 for a related dihydrobenzopyran) .
- LC-MS : Monitors reaction progress (e.g., m/z 391 [M+H]⁺ for intermediates) .
Advanced Tip : Use dynamic NMR to study ring-flipping kinetics in dihydrobenzopyrans .
How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of 4-chloro-3,4-dihydro-2H-1-benzopyran?
Advanced Research Focus : Data validation and error analysis.
Methodological Answer :
- Reproducibility : Compare synthesis protocols (e.g., solvent purity, drying methods). For example, recrystallization from ethanol vs. acetone alters melting points by 5–10°C .
- Standardization : Use NIST reference data (e.g., CAS 493-08-3 for dihydrobenzopyran analogs) to calibrate instruments .
- Contamination Check : ICP-MS detects trace metals (e.g., Fe³⁺) from catalysts that affect solubility .
Table 2 : Reported Physical Properties
| Property | Value Range | Source |
|---|---|---|
| Melting Point | 110–115°C (lit. 112°C) | |
| Solubility (DMSO) | 25 mg/mL | |
| LogP | 2.8 ± 0.3 |
What safety protocols are critical when handling 4-chloro-3,4-dihydro-2H-1-benzopyran in the laboratory?
Basic Research Focus : Hazard mitigation.
Methodological Answer :
- PPE : Nitrile gloves, goggles, and respiratory protection (N95) to avoid inhalation of dust .
- Ventilation : Use fume hoods during synthesis (TLV = 1 mg/m³) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Consideration : Monitor for delayed toxicity (e.g., respiratory irritation) using in vitro assays (e.g., A549 cell viability) .
How can computational methods predict the reactivity of 4-chloro-3,4-dihydro-2H-1-benzopyran in novel reactions?
Advanced Research Focus : Computational chemistry.
Methodological Answer :
- DFT Calculations : Optimize transition states for chlorination (e.g., Gibbs free energy ΔG‡ < 20 kcal/mol favors reaction) .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .
- Software Tools : Gaussian 16 (B3LYP/6-31G*) or ORCA for electronic structure analysis .
Case Study : Predicted regioselectivity of nitration matched experimental results (R² = 0.92) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
